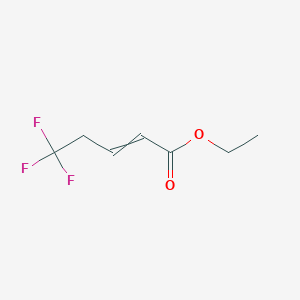

Ethyl5,5,5-trifluoropent-2-enoate

Description

Significance of Trifluoromethyl Groups in Modern Organic Synthesis

The trifluoromethyl group is a key functional group with the formula -CF3. wikipedia.org Its incorporation into organic compounds is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. fiveable.mewikipedia.orgrsc.org The potent electronegativity of the fluorine atoms creates a strong dipole moment, significantly altering the molecule's polarity and reactivity. fiveable.me This electronic effect can, for instance, lower the basicity of nearby functional groups. wikipedia.org

One of the most valued attributes of the trifluoromethyl group is its ability to enhance the metabolic stability of a molecule. fiveable.menih.gov The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, which can increase the in-vivo half-life and bioavailability of therapeutic compounds. fiveable.me Furthermore, the trifluoromethyl group is often used as a bioisostere for methyl or chloro groups to fine-tune the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation. wikipedia.org The introduction of this bulky and electronegative group can also lead to significant changes in the three-dimensional structure of molecules, thereby affecting their binding interactions with biological targets. fiveable.me

Notable examples of pharmaceuticals containing the trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory drug celecoxib (B62257) (Celebrex), and the HIV reverse transcriptase inhibitor efavirenz (B1671121) (Sustiva). wikipedia.org The development of new methods for introducing trifluoromethyl groups, known as trifluoromethylation, remains an active area of research. rsc.orgwikipedia.org

Role of α,β-Unsaturated Esters as Versatile Synthetic Intermediates

An α,β-unsaturated ester is an organic compound characterized by a carbonyl group (ester) conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement results in a conjugated π-system that imparts unique reactivity to the molecule. fiveable.me The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon atom susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. fiveable.me

This reactivity makes α,β-unsaturated esters exceptionally versatile building blocks in organic synthesis. fiveable.me They are key substrates in a variety of important reactions, including:

Michael Reaction: The conjugate addition of a nucleophile to the β-carbon. fiveable.me

Claisen Condensation: Where the ester acts as an electrophile. fiveable.me

Diels-Alder Reaction: Where the double bond can act as a dienophile.

Enantioselective Hydrogenation: To create chiral centers. nih.gov

Allylic Substitution: Reactions at the γ-position. nih.gov

The presence of the ester functionality provides further opportunities for chemical modification, allowing for the synthesis of a diverse range of more complex molecules. fiveable.me The stereoselective synthesis of (E) and (Z)-isomers of α,β-unsaturated esters is of particular importance, as the geometric configuration can significantly influence the biological activity of the final product. nih.gov

Overview of Ethyl 5,5,5-trifluoropent-2-enoate as a Unique Building Block in Contemporary Organic Synthesis

Ethyl 5,5,5-trifluoropent-2-enoate (C7H9F3O2) represents a fascinating convergence of the two chemical motifs discussed above. nih.gov This molecule possesses the characteristic reactivity of an α,β-unsaturated ester, making it amenable to a variety of addition and cycloaddition reactions. Simultaneously, the presence of the terminal trifluoromethyl group imparts the unique electronic and stability properties associated with fluorinated compounds.

This combination makes Ethyl 5,5,5-trifluoropent-2-enoate a valuable and specialized building block for the synthesis of novel, fluorine-containing target molecules. Its structure allows for the strategic introduction of a trifluoromethylated fragment into a larger molecular framework, a highly desirable feature in the design of new pharmaceuticals and agrochemicals. The exploration of the specific reactivity and synthetic applications of this compound is an ongoing area of interest for organic chemists seeking to leverage the synergistic effects of its constituent functional groups.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9F3O2 |

|---|---|

Molecular Weight |

182.14 g/mol |

IUPAC Name |

ethyl 5,5,5-trifluoropent-2-enoate |

InChI |

InChI=1S/C7H9F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h3-4H,2,5H2,1H3 |

InChI Key |

OSBSWFYMPMCZIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5,5,5 Trifluoropent 2 Enoate

Olefination Strategies

Olefination reactions are fundamental to the synthesis of Ethyl 5,5,5-trifluoropent-2-enoate, providing a direct method for the formation of the crucial carbon-carbon double bond.

Wittig and Horner-Wadsworth-Emmons Type Reactions

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for alkene synthesis. organic-chemistry.orgmasterorganicchemistry.com

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. wikipedia.orgmnstate.edu For the synthesis of Ethyl 5,5,5-trifluoropent-2-enoate, this would typically involve the reaction of 3,3,3-trifluoropropanal with a stabilized ylide derived from ethyl (triphenylphosphoranylidene)acetate. Stabilized ylides generally favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate carbanions. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing for reactions with a wider range of aldehydes and ketones under milder conditions. wikipedia.org The HWE reaction typically shows high (E)-selectivity for the resulting alkene. alfa-chemistry.comorganic-chemistry.org The synthesis of Ethyl 5,5,5-trifluoropent-2-enoate via the HWE reaction would involve the reaction of 3,3,3-trifluoropropanal with the anion of triethyl phosphonoacetate. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate salt, is easily removed from the reaction mixture. alfa-chemistry.com

| Reagent 1 | Reagent 2 | Reaction Type | Key Features |

| 3,3,3-Trifluoropropanal | Ethyl (triphenylphosphoranylidene)acetate | Wittig | Forms C=C bond; stabilized ylides favor (E)-alkenes. organic-chemistry.org |

| 3,3,3-Trifluoropropanal | Triethyl phosphonoacetate (and base) | HWE | More reactive nucleophile than Wittig reagent; excellent (E)-selectivity; easy byproduct removal. wikipedia.orgalfa-chemistry.com |

Knoevenagel Condensations

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction that can be utilized for the synthesis of α,β-unsaturated esters. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base such as an amine. wikipedia.orgnih.gov For the synthesis of Ethyl 5,5,5-trifluoropent-2-enoate, 3,3,3-trifluoropropanal would be reacted with a compound like ethyl cyanoacetate or diethyl malonate. The reaction proceeds through a nucleophilic addition followed by a dehydration step. wikipedia.org The choice of catalyst and reaction conditions can influence the rate and outcome of the condensation. google.com

Transition Metal-Catalyzed Olefination Approaches

Transition metal-catalyzed reactions have emerged as powerful methods for C-H olefination, providing an alternative to traditional methods. nih.govrsc.org These reactions can offer high levels of regio- and stereoselectivity. While specific examples for the direct synthesis of Ethyl 5,5,5-trifluoropent-2-enoate are not extensively detailed in the provided search results, the general principles of transition metal-catalyzed C-H olefination could be applied. This would involve the coupling of a suitable trifluoromethyl-containing precursor with an acrylate (B77674) derivative in the presence of a transition metal catalyst, such as palladium or ruthenium. nih.gov

Carbon-Carbon Bond-Forming Reactions for its Precursors

The synthesis of precursors to Ethyl 5,5,5-trifluoropent-2-enoate often involves strategic carbon-carbon bond-forming reactions. For instance, the precursor aldehyde, 3,3,3-trifluoropropanal, can be synthesized through various methods. One approach could involve the hydroformylation of 3,3,3-trifluoropropene. Another key strategy involves the reaction of organometallic reagents with appropriate electrophiles. For example, the reaction of a trifluoroethyl Grignard reagent with a suitable formic acid derivative could be a viable route. The regioselective formation of carbon-carbon bonds is crucial, and factors like the presence of the CF3 group can influence the outcome of such reactions. beilstein-journals.org

Enantioselective and Diastereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of molecules like Ethyl 5,5,5-trifluoropent-2-enoate is a significant challenge. Enantioselective and diastereoselective methods aim to produce a single desired stereoisomer.

Asymmetric Catalysis in α,β-Unsaturated Ester Formation

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of α,β-unsaturated esters. This can be achieved through various catalytic methods, including organocatalysis and transition metal catalysis.

Organocatalysis: Chiral amines, such as those derived from cinchona alkaloids, can catalyze asymmetric Michael additions to α,β-unsaturated carbonyl compounds. nih.gov While this is more directly applicable to the modification of an existing α,β-unsaturated system, similar principles can be applied to the formation of the double bond itself. For instance, an asymmetric Knoevenagel condensation could potentially be achieved using a chiral base or catalyst.

Transition Metal Catalysis: Chiral transition metal complexes are widely used in asymmetric synthesis. For example, rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated ester-phosphonates is a known method for producing chiral phosphonates. rug.nl Similarly, asymmetric alkenylation of enones and other α,β-unsaturated carbonyl derivatives has been achieved using chiral catalysts. uwaterloo.ca These methodologies could potentially be adapted for the enantioselective synthesis of Ethyl 5,5,5-trifluoropent-2-enoate or its precursors. For instance, an asymmetric Horner-Wadsworth-Emmons reaction using a chiral phosphonate or a chiral base could be a viable approach.

| Approach | Catalyst Type | Potential Application |

| Asymmetric Knoevenagel Condensation | Chiral Base/Organocatalyst | Direct formation of chiral Ethyl 5,5,5-trifluoropent-2-enoate. |

| Asymmetric Horner-Wadsworth-Emmons | Chiral Phosphonate/Chiral Base | Stereoselective olefination to produce enantiomerically enriched product. |

| Asymmetric Hydrogenation | Chiral Rhodium Complex | Reduction of a precursor with a triple bond to a chiral alkene. rug.nl |

| Asymmetric Alkenylation | Chiral Binaphthols/Boronates | Addition of a vinyl group to a precursor in an enantioselective manner. uwaterloo.ca |

Chiral Auxiliary-Based Methods

To achieve asymmetric synthesis of Ethyl 5,5,5-trifluoropent-2-enoate, where one enantiomer is selectively produced, chiral auxiliary-based methods can be employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant molecule to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recycled.

In the context of synthesizing a chiral variant of Ethyl 5,5,5-trifluoropent-2-enoate, a plausible strategy involves the use of a chiral auxiliary to direct a key bond-forming step, such as the introduction of the trifluoromethyl group. One established class of chiral auxiliaries for controlling stereochemistry at the α- and β-positions of carbonyl compounds are the Evans oxazolidinones.

A hypothetical synthetic approach could involve the acylation of an Evans auxiliary with a suitable carboxylic acid derivative. The resulting chiral N-acyl oxazolidinone can then undergo a diastereoselective reaction. For instance, a diastereoselective trifluoromethylation of an appropriate precursor bearing the chiral auxiliary could establish the stereocenter. While direct asymmetric synthesis of Ethyl 5,5,5-trifluoropent-2-enoate using a chiral auxiliary in a Horner-Wadsworth-Emmons reaction is not extensively documented, the principles of asymmetric synthesis suggest this as a viable route. A key step would be the diastereoselective reaction of a chiral phosphonate reagent with an achiral aldehyde, or the reaction of an achiral phosphonate with an aldehyde bearing a chiral auxiliary.

The diastereoselectivity of such reactions is typically high, and the resulting diastereomers can be separated, followed by removal of the chiral auxiliary to yield the enantiomerically enriched target compound.

| Chiral Auxiliary | Reaction Type | Typical Diastereomeric Ratio (d.r.) | Reference Principle |

|---|---|---|---|

| Evans Oxazolidinone | Asymmetric Alkylation/Trifluoromethylation | >95:5 | Established use in controlling stereochemistry of carbonyl compounds. |

| (R,R)- or (S,S)-Pseudoephedrine | Asymmetric Alkylation | >90:10 | Forms crystalline amides, facilitating purification. sigmaaldrich.com |

Green Chemistry Principles in the Synthesis of Fluorinated Esters

The application of green chemistry principles to the synthesis of fluorinated esters like Ethyl 5,5,5-trifluoropent-2-enoate is crucial for developing more sustainable and environmentally benign chemical processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several key metrics are used to evaluate the "greenness" of a chemical reaction or process.

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting reactants into the desired product. It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. The Horner-Wadsworth-Emmons reaction, a likely route to Ethyl 5,5,5-trifluoropent-2-enoate, generally has a moderate to good atom economy. The main byproduct is a phosphate salt, which is considered waste.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process. In the synthesis of fluorinated esters, the choice of solvents, reagents, and purification methods significantly impacts the E-Factor. Using large volumes of volatile organic solvents for reaction and purification contributes to a higher E-Factor.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. The pharmaceutical industry, in particular, has adopted PMI as a key metric for evaluating the environmental footprint of manufacturing processes. A lower PMI signifies a more sustainable process.

To improve the greenness of the synthesis of Ethyl 5,5,5-trifluoropent-2-enoate, several strategies can be employed:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalysis: Employing catalytic methods instead of stoichiometric reagents can reduce waste and improve atom economy. The development of recyclable catalysts is a key area of green chemistry research.

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption.

Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than fossil fuels.

Waste Reduction and Recycling: Developing processes that minimize waste generation and allow for the recycling of solvents and byproducts. For instance, the recovery and reuse of chiral auxiliaries is a key aspect of making asymmetric synthesis more sustainable.

| Green Chemistry Metric | Definition | Ideal Value | Application to Fluorinated Ester Synthesis |

|---|---|---|---|

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | HWE reaction has moderate atom economy due to phosphate byproduct. |

| E-Factor | Mass of waste / Mass of product | 0 | Can be high due to solvent use in reaction and purification. |

| Process Mass Intensity (PMI) | Total mass in / Mass of product | 1 | A holistic measure of process efficiency, including all inputs. |

Reactivity and Reaction Mechanisms of Ethyl 5,5,5 Trifluoropent 2 Enoate

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The conjugated system in ethyl 5,5,5-trifluoropent-2-enoate is susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (C2) and the β-carbon (C4). This dual reactivity leads to two main types of addition reactions: 1,2-additions and 1,4-conjugate additions (Michael additions). The strong electron-withdrawing nature of the trifluoromethyl group at the γ-position enhances the electrophilic character of the β-carbon, making 1,4-addition a particularly favorable pathway.

The Michael addition is a nucleophilic addition to an α,β-unsaturated carbonyl compound. For ethyl 5,5,5-trifluoropent-2-enoate, this involves the attack of a nucleophile on the β-carbon. This reaction is highly effective for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism proceeds via the attack of a nucleophile to the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated to yield the final product.

A variety of carbon-based nucleophiles can participate in Michael additions to α,β-unsaturated esters like ethyl 5,5,5-trifluoropent-2-enoate. These include enolates derived from ketones, esters (such as malonates), and organometallic reagents like Gilman reagents (lithium diorganocuprates).

The reaction of stabilized carbanions, such as those from diethyl malonate, with trifluoromethyl-substituted α,β-unsaturated esters proceeds efficiently to form a new carbon-carbon bond. The resulting products are valuable intermediates in the synthesis of more complex molecules. For instance, the reaction of a similar compound, ethyl 4,4,4-trifluorocrotonate, with the nickel(II) complex of the Schiff base of glycine (B1666218) demonstrates the utility of such Michael additions in asymmetric synthesis. sigmaaldrich.com

Table 1: Representative Michael Addition of Carbon Nucleophiles to a Trifluoromethyl-α,β-Unsaturated Ester (Note: This data is representative of typical reactions for this class of compounds, as specific data for Ethyl 5,5,5-trifluoropent-2-enoate is not readily available in published literature.)

| Nucleophile (Donor) | Product Structure | Typical Yield (%) |

| Diethyl Malonate | Ethyl 3-(di(ethoxycarbonyl)methyl)-5,5,5-trifluoropentanoate | 85-95 |

| Acetone Enolate | Ethyl 3-(2-oxopropyl)-5,5,5-trifluoropentanoate | 70-80 |

| Lithium Dimethylcuprate | Ethyl 3-methyl-5,5,5-trifluoropentanoate | >90 |

Heteroatomic nucleophiles, including amines, alcohols, and thiols, readily undergo conjugate addition to α,β-unsaturated systems activated by a trifluoromethyl group.

Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles in aza-Michael additions. The reaction of amines with compounds like ethyl 4,4,4-trifluorocrotonate leads to the formation of β-amino esters, which are precursors to β-amino acids. These reactions are often carried out under mild conditions.

Oxygen Nucleophiles: While alcohols are generally weaker nucleophiles, their conjugate addition to highly activated alkenes can be achieved, often requiring basic or acidic catalysis to facilitate the reaction.

Sulfur Nucleophiles: Thiols are excellent nucleophiles for 1,4-additions due to the high polarizability and nucleophilicity of sulfur. The thia-Michael addition to trifluoromethyl-containing α,β-unsaturated esters is typically a rapid and high-yielding reaction, forming β-thioethers.

Table 2: Representative Michael Addition of Heteroatom Nucleophiles to a Trifluoromethyl-α,β-Unsaturated Ester (Note: This data is representative of typical reactions for this class of compounds, as specific data for Ethyl 5,5,5-trifluoropent-2-enoate is not readily available in published literature.)

| Nucleophile | Product Structure | Typical Yield (%) |

| Aniline (B41778) (Nitrogen) | Ethyl 3-(phenylamino)-5,5,5-trifluoropentanoate | 80-90 |

| Methanol (B129727) (Oxygen) | Ethyl 3-methoxy-5,5,5-trifluoropentanoate | 60-75 (with catalyst) |

| Thiophenol (Sulfur) | Ethyl 3-(phenylthio)-5,5,5-trifluoropentanoate | >95 |

While 1,4-addition is generally favored for ethyl 5,5,5-trifluoropent-2-enoate due to the influence of the trifluoromethyl group, 1,2-addition to the carbonyl group can occur, particularly with hard, non-stabilized nucleophiles. These include reagents like organolithium compounds and Grignard reagents. The reaction of these strong nucleophiles with the carbonyl carbon is typically fast and irreversible. The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. Hard nucleophiles tend to favor 1,2-addition, while softer, more stable nucleophiles favor 1,4-addition.

Michael Additions (1,4-Conjugate Additions)

Cycloaddition Reactions

The electron-deficient nature of the double bond in ethyl 5,5,5-trifluoropent-2-enoate makes it an excellent dienophile for Diels-Alder reactions. This [4+2] cycloaddition reaction involves the concerted reaction of a conjugated diene with a dienophile to form a six-membered ring.

The strong electron-withdrawing trifluoromethyl group significantly enhances the reactivity of the dienophile. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. In reactions with unsymmetrical dienes, the major product is typically the one resulting from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile (the β-carbon in this case).

The stereoselectivity of the Diels-Alder reaction is also a key feature. The reaction is stereospecific with respect to the dienophile, meaning that the stereochemistry of the substituents on the double bond is retained in the product. Furthermore, the reaction typically proceeds with endo selectivity, where the electron-withdrawing substituent of the dienophile (the ester and trifluoromethyl groups) is oriented towards the newly forming double bond in the transition state. This is due to favorable secondary orbital interactions.

Table 3: Representative Diels-Alder Reaction with Ethyl 5,5,5-trifluoropent-2-enoate as the Dienophile (Note: This data is representative of typical reactions for this class of compounds, as specific data for Ethyl 5,5,5-trifluoropent-2-enoate is not readily available in published literature.)

| Diene | Product (Major Regioisomer/Stereoisomer) | Typical Yield (%) |

| Cyclopentadiene | Ethyl 3-(trifluoromethyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylate (endo isomer) | 85-95 |

| Isoprene (1-methyl-1,3-butadiene) | Ethyl 4-methyl-1-(trifluoromethyl)cyclohex-3-enecarboxylate | 75-85 |

| 2,3-Dimethyl-1,3-butadiene | Ethyl 4,5-dimethyl-1-(trifluoromethyl)cyclohex-3-enecarboxylate | 80-90 |

[2+2] Cycloadditions

There is no specific literature detailing the [2+2] cycloaddition reactions of Ethyl 5,5,5-trifluoropent-2-enoate. In general, photochemical [2+2] cycloadditions are a primary method for accessing cyclobutane (B1203170) rings. rsc.org More recent developments include electrochemical methods that generate alkene radical cations, which can then undergo [2+2] cycloaddition with other alkenes, such as styrene (B11656) derivatives, under metal- and catalyst-free conditions. rsc.org The success of such reactions with Ethyl 5,5,5-trifluoropent-2-enoate would depend on the electronic nature of its double bond and its ability to form a stable radical cation.

1,3-Dipolar Cycloadditions

No studies specifically report the 1,3-dipolar cycloaddition reactions of Ethyl 5,5,5-trifluoropent-2-enoate. This class of reactions is a powerful tool for synthesizing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile (typically an alkene or alkyne). sciencedaily.com The reactivity of an alkene in these cycloadditions is heavily influenced by its electronic properties. For instance, the reaction of 2,2,2-trifluorodiazoethane (B1242873) with alkenes is accelerated by electron-withdrawing groups on the double bond, such as an alkoxycarbonyl group. sciencedaily.com Given that Ethyl 5,5,5-trifluoropent-2-enoate is a β,γ-unsaturated ester, the electronic influence of the ester group on the double bond is less pronounced than in its α,β-unsaturated isomer, Ethyl 4,4,4-trifluorocrotonate. This difference would significantly impact its reactivity as a dipolarophile.

Reduction Chemistry of the Alkene and Ester Functions

Specific protocols for the selective hydrogenation of the carbon-carbon double bond in Ethyl 5,5,5-trifluoropent-2-enoate are not described in the literature. This transformation is a standard procedure in organic synthesis, but the choice of catalyst and conditions would be crucial to avoid concomitant reduction of the ester functionality.

While direct reduction of Ethyl 5,5,5-trifluoropent-2-enoate to the corresponding alcohol or aldehyde is not documented, related transformations of esters have been developed. A recently discovered photocatalyst, N-BAP, can reduce various esters to alcohols using blue light irradiation in the presence of oxalate. nih.gov This method is presented as a green alternative to traditional metal reductants. nih.gov

Furthermore, methods exist for the direct conversion of esters into trifluoromethyl ketones. One such protocol uses trifluoromethyl(trimethyl)silane (TMSCF3) and a fluoride (B91410) source to efficiently produce trifluoromethyl ketones from a variety of esters without yielding double-addition products. beilstein-journals.org Another approach employs fluoroform (HCF3) and a strong base like KHMDS in triglyme (B29127) to achieve the same transformation for aromatic, aliphatic, and conjugated methyl esters. mdpi.com These reactions highlight pathways for nucleophilic trifluoromethylation at the ester carbonyl, which is a different reaction class than reduction to an alcohol or aldehyde.

Sigmatropic Rearrangements

Direct studies on sigmatropic rearrangements involving Ethyl 5,5,5-trifluoropent-2-enoate are absent from the scientific literature. However, research on a structurally similar compound, 5-(pentafluorosulfanyl)-pent-3-en-2-ol, provides some insight. sciencedaily.com In this case, the Johnson-Claisen rearrangement, a type of researchgate.netresearchgate.net-sigmatropic reaction, was successful when the SF5 group was separated from the reacting double bond by a methylene (B1212753) (CH2) group. sciencedaily.com This is analogous to the position of the CF3 group in Ethyl 5,5,5-trifluoropent-2-enoate. The rearrangement of the corresponding allylic alcohol yielded 2-substituted 3-(CH2SF5)-hex-4-enoates. sciencedaily.com Notably, the study mentioned that analogous rearrangements with γ-CF3-substituted allylic alcohols were unsuccessful, suggesting that the electronic properties of the trifluoromethyl group may disfavor this type of transformation under the tested conditions. sciencedaily.com

Functional Group Interconversions and Derivatization

While derivatization starting from Ethyl 5,5,5-trifluoropent-2-enoate is not specifically reported, the synthesis of related γ-trifluoromethyl α,β-unsaturated esters has been achieved through N-heterocyclic carbene (NHC)-catalyzed γ-trifluoromethylation of vinylogous enolates. researchgate.netnih.gov This demonstrates a method for installing a trifluoromethyl group at the γ-position relative to an ester.

Transformations Involving the Ester Group

The ester group in Ethyl 5,5,5-trifluoropent-2-enoate is a key site for nucleophilic acyl substitution reactions. Common transformations include hydrolysis, transesterification, and reduction.

Hydrolysis: The most fundamental reaction of the ester group is its hydrolysis to the corresponding carboxylic acid, 5,5,5-trifluoropent-2-enoic acid. This reaction can be catalyzed by either acid or base. Under alkaline conditions, the process is known as saponification and proceeds via an irreversible nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. ijcce.ac.ir The strong electron-withdrawing nature of the trifluoromethyl group, relayed through the double bond, is expected to increase the electrophilicity of the carbonyl carbon, likely accelerating the rate of hydrolysis compared to non-fluorinated analogues like ethyl pentenoate.

Reduction: The ester can be reduced to the corresponding allylic alcohol, 5,5,5-trifluoropent-2-en-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride addition to the intermediate aldehyde.

A summary of expected ester transformations is provided in the table below.

| Transformation | Reagent(s) | Product | General Reaction Type |

| Hydrolysis (Basic) | NaOH, H₂O | 5,5,5-trifluoropent-2-enoic acid | Saponification |

| Hydrolysis (Acidic) | H₃O⁺ | 5,5,5-trifluoropent-2-enoic acid | Acid-catalyzed ester hydrolysis |

| Reduction | LiAlH₄, then H₃O⁺ | 5,5,5-trifluoropent-2-en-1-ol | Nucleophilic acyl substitution/reduction |

Modifications of the Alkene Moiety

The carbon-carbon double bond in Ethyl 5,5,5-trifluoropent-2-enoate is electron-deficient due to the conjugation with the ester and the influence of the trifluoromethyl group. This makes it susceptible to nucleophilic attack, particularly in conjugate addition reactions (Michael additions).

Conjugate Addition (Michael Addition): The double bond readily acts as a Michael acceptor. The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the β-carbon (C4), making it the primary site for attack by soft nucleophiles. Research on related α,β-unsaturated systems demonstrates this principle effectively. For instance, the conjugate addition of trifluoromethyl groups to α,β-unsaturated ketones is a known, though challenging, transformation that typically yields β-trifluoromethylated products. beilstein-journals.org Similarly, related trifluoromethylated β-ketoesters react with nucleophiles like arylidenemalononitriles to form heterocyclic products via initial Michael addition. researchgate.net For Ethyl 5,5,5-trifluoropent-2-enoate, a range of nucleophiles, including amines, thiols, and carbanions, are expected to add to the double bond to yield the corresponding saturated adducts.

Other Alkene Reactions: While conjugate addition is a primary reaction pathway, other modifications of the alkene are possible.

Hydrogenation: Catalytic hydrogenation of the double bond would lead to the saturated ester, Ethyl 5,5,5-trifluoropentanoate.

Cycloaddition Reactions: The electron-deficient nature of the alkene makes it a potential dienophile in Diels-Alder reactions with electron-rich dienes, leading to the formation of six-membered rings.

The table below summarizes potential modifications at the alkene moiety.

| Reaction Type | Reagent(s) | Expected Product Class | Key Principle |

| Conjugate Addition | R₂CuLi, R₂NH, RSH | Saturated ester with nucleophile at C4 | Michael Addition beilstein-journals.org |

| Hydrogenation | H₂, Pd/C | Ethyl 5,5,5-trifluoropentanoate | Catalytic reduction |

| Cycloaddition | Electron-rich diene | Substituted cyclohexene (B86901) derivative | Diels-Alder reaction |

Electronic and Steric Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (CF₃) group is a dominant factor in the reactivity of Ethyl 5,5,5-trifluoropent-2-enoate, exerting powerful electronic and steric effects.

Electronic Influence: The CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. nih.gov This effect is primarily inductive.

Activation of the Alkene: The strong -I effect of the CF₃ group is transmitted through the sigma bonds to the conjugated π-system. This significantly lowers the electron density of the double bond, making it highly electrophilic and thus exceptionally reactive towards nucleophilic attack in conjugate additions. beilstein-journals.orgnih.gov

Increased Acidity: The electron-withdrawing nature of the CF₃ group can increase the acidity of nearby C-H bonds.

Steric Influence: While electronic effects are often paramount, the steric bulk of the CF₃ group is also significant. It is larger than a methyl group and can influence the stereochemical outcome of reactions. alfa-chemistry.com In reactions involving attack at the double bond or the ester carbonyl, the CF₃ group can sterically hinder certain trajectories of approach for incoming reagents, potentially leading to higher regioselectivity or stereoselectivity in the products formed.

Applications of Ethyl 5,5,5 Trifluoropent 2 Enoate As a Synthetic Building Block

Construction of Fluorinated Carbocyclic Systems

The synthesis of carbocyclic systems containing a trifluoromethyl group is of significant interest in medicinal chemistry, as this moiety can enhance metabolic stability and binding affinity. researchgate.net Ethyl 5,5,5-trifluoropent-2-enoate serves as a powerful dienophile in Diels-Alder reactions for the construction of trifluoromethyl-substituted six-membered rings. researchgate.netwikipedia.org

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The ester and the potent trifluoromethyl group in Ethyl 5,5,5-trifluoropent-2-enoate render the double bond electron-deficient, making it highly reactive towards electron-rich dienes. This reaction provides a reliable method for forming substituted cyclohexene (B86901) rings with good stereochemical control, which can be further elaborated into more complex carbocyclic structures. wikipedia.org The development of asymmetric Diels-Alder reactions using this type of dienophile allows for the catalytic synthesis of enantiopure trifluoromethylated cyclohexenes, a significant challenge in organic synthesis. researchgate.net

Table 1: Representative Diels-Alder Reaction for Carbocycle Synthesis

| Diene | Dienophile | Product Type | Significance |

| 1,3-Butadiene | Ethyl 5,5,5-trifluoropent-2-enoate | Trifluoromethyl-substituted cyclohexene | Direct route to 6-membered fluorinated carbocycles. |

| Cyclopentadiene | Ethyl 5,5,5-trifluoropent-2-enoate | Bicyclic trifluoromethyl-substituted system | Access to complex bridged ring systems. |

| Danishefsky's diene | Ethyl 5,5,5-trifluoropent-2-enoate | Functionalized trifluoromethyl-cyclohexenone | Versatile intermediate for further transformations. |

Synthesis of Fluorinated Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of pharmaceuticals and agrochemicals. Incorporating a trifluoromethyl group into these scaffolds can profoundly modulate their biological activity. Ethyl 5,5,5-trifluoropent-2-enoate is a key starting material for a range of fluorinated heterocycles.

Pyrroles: Trifluoromethyl-substituted pyrroles can be synthesized using Ethyl 5,5,5-trifluoropent-2-enoate as a Michael acceptor. A well-established method involves the [3+2] cycloaddition with tosylmethyl isocyanide (TosMIC). nih.gov In this reaction, the base-generated anion of TosMIC adds to the enoate, and subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid afford the highly substituted trifluoromethylpyrrole. Multicomponent reactions involving trifluoroacetimidoyl chlorides, alkynes, and isocyanides also provide a route to polysubstituted trifluoromethyl pyrroles. researchgate.net

Pyridines: The synthesis of trifluoromethylpyridines (TFMPs) is crucial for the development of modern agrochemicals. nih.gov Cyclocondensation reactions are a primary method for constructing the pyridine (B92270) ring. nih.gov Ethyl 5,5,5-trifluoropent-2-enoate can serve as a C3-synthon in these reactions. For instance, a Michael addition of an enamine to the enoate, followed by cyclization with an ammonia (B1221849) source, can lead to the formation of dihydropyridines, which can then be oxidized to the corresponding trifluoromethyl-substituted pyridines. This approach is analogous to syntheses that utilize building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govgoogle.com

Quinolines: Quinolines are prevalent in many biologically active compounds. The aza-Michael addition of anilines to the electron-deficient double bond of Ethyl 5,5,5-trifluoropent-2-enoate yields a β-amino ester intermediate. mdpi.com This intermediate can then undergo an intramolecular electrophilic cyclization (such as a Friedel-Crafts acylation) onto the aniline (B41778) ring, followed by dehydration or oxidation, to construct the trifluoromethyl-quinoline core. This strategy offers a direct entry to quinolones and related quinoline (B57606) derivatives bearing a CF3-substituted side chain. mdpi.com

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Target Heterocycle | Key Reaction Type | Reagents with Ethyl 5,5,5-trifluoropent-2-enoate | Resulting Structure |

| Pyrrole (B145914) | [3+2] Cycloaddition | Tosylmethyl isocyanide (TosMIC), Base | 4-(2,2,2-trifluoroethyl)-pyrrole-3-carboxylate |

| Pyridine | Michael Addition / Cyclocondensation | Enamine, Ammonia source | Trifluoromethyl-substituted dihydropyridine/pyridine |

| Quinoline | Aza-Michael Addition / Cyclization | Substituted Aniline, Acid catalyst | 4-(2,2,2-trifluoroethyl)-dihydroquinolin-2-one |

Furans: The synthesis of trifluoromethyl-substituted furans can be achieved from precursors derived from Ethyl 5,5,5-trifluoropent-2-enoate. tum.deresearchgate.net One plausible pathway involves the conversion of the enoate into a γ-dicarbonyl compound through reactions such as a Stetter reaction or a Michael addition of an acyl anion equivalent. The resulting 1,4-dicarbonyl bearing the trifluoroethyl side chain can then undergo a Paal-Knorr furan (B31954) synthesis via acid-catalyzed cyclization and dehydration.

Pyrans: Dihydropyran rings can be constructed via a hetero-Diels-Alder reaction, where Ethyl 5,5,5-trifluoropent-2-enoate acts as the electron-poor component. sigmaaldrich.com In this [4+2] cycloaddition, the enoate reacts with an electron-rich diene, such as a 1-alkoxy-1,3-butadiene, to form a trifluoromethyl-substituted dihydropyran. This reaction is often catalyzed by Lewis acids and provides a convergent route to these important oxygen-containing heterocycles.

The Gewald reaction is a powerful multicomponent method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org While the classic Gewald reaction uses a ketone or aldehyde, a cyanoester, and elemental sulfur, variations exist. wikipedia.org A plausible adaptation for Ethyl 5,5,5-trifluoropent-2-enoate would involve its reaction with a sulfur nucleophile (like Na2S) and a compound with an active methylene (B1212753) group (e.g., malononitrile) under basic conditions. The reaction would proceed via an initial Michael addition of the sulfur nucleophile, followed by attack of the active methylene carbanion and subsequent cyclization and tautomerization to yield a highly functionalized thiophene (B33073) containing the trifluoroethyl substituent.

Precursor for Complex Fluorinated Organic Architectures

The ability of Ethyl 5,5,5-trifluoropent-2-enoate to readily form fluorinated carbocyclic and heterocyclic cores makes it a valuable starting point for the synthesis of more complex molecular structures. These initial scaffolds can be subjected to further functionalization to build intricate organic architectures.

For example, the trifluoromethyl-pyridine derivatives synthesized from this building block are key intermediates in the production of high-value agrochemicals. nih.gov The synthesis of the herbicide Fluazifop, for instance, relies on a 5-(trifluoromethyl)pyridin-2-yloxy moiety, which is constructed through cyclocondensation reactions using fluorinated building blocks. nih.gov Similarly, the pyrrole and quinoline cores can be elaborated into complex polycyclic systems, such as the 2H-pyrrolo[3,4-c]quinoline ring system, which has been synthesized from pyrrole intermediates derived from related acrylate (B77674) precursors. nih.gov

Role in Asymmetric Synthesis of Chiral Fluorinated Compounds

The creation of chiral centers in fluorinated molecules is a major focus of modern synthetic chemistry. Ethyl 5,5,5-trifluoropent-2-enoate is an ideal substrate for asymmetric conjugate addition reactions, allowing for the installation of a stereocenter adjacent to the trifluoroethyl group. nih.gov

The electron-deficient nature of the double bond facilitates Michael additions with a wide range of nucleophiles. researchgate.netorganic-chemistry.org By employing chiral catalysts, these additions can be rendered highly enantioselective. chemrxiv.org Organocatalysis, using chiral amines or thioureas derived from cinchona alkaloids, has proven particularly effective for the conjugate addition of nucleophiles to β-trifluoromethyl substituted enones, a class of compounds closely related to Ethyl 5,5,5-trifluoropent-2-enoate. nih.govbuchler-gmbh.com These catalysts activate the substrate and guide the nucleophile to attack one face of the double bond preferentially, leading to high enantiomeric excess (ee). Bifunctional catalysts, such as amino-squaramides, are also highly effective in promoting asymmetric Michael addition-cyclization cascades. scispace.comresearchgate.net

Table 3: Approaches to Asymmetric Synthesis using Ethyl 5,5,5-trifluoropent-2-enoate as a Substrate

| Catalytic System | Nucleophile (Michael Donor) | Product Type | Expected Outcome |

| Chiral Phase-Transfer Catalyst | Diethyl malonate | Chiral functionalized glutarate | High yield and enantioselectivity. |

| Cinchona Alkaloid-derived Thiourea | Thiophenol | Chiral β-thioether ester | Enantioselective sulfa-Michael addition. buchler-gmbh.com |

| Chiral Diamine / Brønsted Acid | Nitromethane | Chiral γ-nitro ester | Access to chiral fluorinated amino acid precursors. |

| Amino-squaramide Organocatalyst | 1,3-Dicarbonyl compounds | Chiral functionalized ester | High diastereoselectivity and enantioselectivity. scispace.comresearchgate.net |

| Lipase (Enzymatic) | 1,3-Dicarbonyl compounds | Chiral functionalized ester | Green chemistry approach to asymmetric C-C bond formation. unam.mx |

Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization in Synthesis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Ethyl 5,5,5-trifluoropent-2-enoate. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei within the molecule, detailed information about its connectivity and environment can be obtained. For the (E)-isomer of Ethyl 5,5,5-trifluoropent-2-enoate, specific chemical shifts (δ) and coupling constants (J) are observed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. The ethyl group protons appear as a characteristic quartet and triplet. The olefinic protons' chemical shifts and their coupling constant are indicative of the (E)-configuration of the double bond. The methylene (B1212753) protons adjacent to the trifluoromethyl group show complex splitting due to coupling with both the olefinic protons and the fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester is typically observed downfield. The olefinic carbons, the methylene carbons of the ethyl group and the pentenyl chain, and the methyl carbon all have distinct chemical shifts. The carbon of the trifluoromethyl group shows a characteristic quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For Ethyl 5,5,5-trifluoropent-2-enoate, the three fluorine atoms of the CF₃ group are chemically equivalent and thus appear as a single signal. This signal is split into a triplet due to coupling with the adjacent methylene protons.

Table 1: NMR Spectroscopic Data for (E)-Ethyl 5,5,5-trifluoropent-2-enoate

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 6.91 | dt | 15.6, 7.0 | =CH- |

| 5.92 | dt | 15.6, 1.6 | =CH- | |

| 4.19 | q | 7.1 | -OCH₂- | |

| 2.70 | m | - | -CH₂-CF₃ | |

| 1.28 | t | 7.1 | -CH₃ | |

| ¹³C | 165.7 | s | - | C=O |

| 144.1 | s | - | =CH- | |

| 123.6 | q | 276.5 | CF₃ | |

| 122.9 | s | - | =CH- | |

| 60.6 | s | - | -OCH₂- | |

| 33.5 | q | 33.1 | -CH₂-CF₃ | |

| 14.1 | s | - | -CH₃ | |

| ¹⁹F | -66.0 | t | 10.7 | -CF₃ |

Data obtained in CDCl₃. Multiplicity is abbreviated as s (singlet), q (quartet), t (triplet), dt (doublet of triplets), and m (multiplet).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For (E)-Ethyl 5,5,5-trifluoropent-2-enoate, the experimentally determined mass is consistent with its calculated molecular formula, C₇H₉F₃O₂. While detailed public fragmentation data is scarce, the mass spectrum would be expected to show characteristic losses, such as the loss of the ethoxy group (-OCH₂CH₃) or the trifluoromethyl group (-CF₃), which would further support the proposed structure.

Table 2: High-Resolution Mass Spectrometry Data for (E)-Ethyl 5,5,5-trifluoropent-2-enoate

| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|

| C₇H₁₀F₃O₂⁺ | 183.0627 | 183.0628 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (E)-Ethyl 5,5,5-trifluoropent-2-enoate displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is observed for the C=O (carbonyl) stretch of the ester. The C=C stretch of the alkene is also present, and its position can give an indication of the substitution pattern. The strong absorptions in the lower wavenumber region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Table 3: Infrared (IR) Spectroscopy Data for (E)-Ethyl 5,5,5-trifluoropent-2-enoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2987 | Medium | C-H stretch (alkane) |

| 1728 | Strong | C=O stretch (ester) |

| 1662 | Medium | C=C stretch (alkene) |

| 1275 | Strong | C-F stretch |

| 1177 | Strong | C-F stretch |

| 1042 | Medium | C-O stretch |

Chromatographic Techniques (GC, HPLC, TLC) for Purity and Yield Assessment

Chromatographic techniques are fundamental for assessing the purity of Ethyl 5,5,5-trifluoropent-2-enoate and for determining the yield of a synthesis reaction.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like Ethyl 5,5,5-trifluoropent-2-enoate. oup.comnih.govresearchgate.netnih.govscielo.br A capillary column with a non-polar or medium-polarity stationary phase would likely be used for separation. oup.comscielo.br Purity is determined by the presence of a single major peak in the chromatogram, and the yield can be quantified by using an internal standard.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. chromatographyonline.comnih.govresearchgate.netspeciation.netnih.gov For a compound like Ethyl 5,5,5-trifluoropent-2-enoate, reversed-phase HPLC with a C8 or C18 column would be a common choice. chromatographyonline.comnih.govresearchgate.net A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used for elution. chromatographyonline.comnih.govresearchgate.net The use of fluorinated stationary phases can sometimes offer alternative selectivity for fluorinated analytes. chromatographyonline.com Detection is typically achieved using a UV detector, as the α,β-unsaturated ester chromophore absorbs UV light.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity analysis. rsc.orgrsc.org A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, would serve as the mobile phase. rsc.org The spots can be visualized under UV light or by using a staining agent. rsc.org The R_f value (retention factor) is a characteristic of the compound in a given solvent system.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, this technique requires a single crystal of the compound, which can be challenging to obtain for liquids or low-melting solids. To date, there is no publicly available information on the X-ray crystal structure of Ethyl 5,5,5-trifluoropent-2-enoate. As it is a liquid at room temperature, obtaining a suitable crystal would require specialized low-temperature crystallization techniques.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is a cornerstone of modern organic synthesis, and its application to the production of ethyl 5,5,5-trifluoropent-2-enoate holds significant promise. Current research efforts are increasingly directed towards catalysts that can offer enhanced reactivity, improved yields, and greater control over stereoselectivity.

Future research will likely focus on the design and application of transition-metal catalysts, particularly those based on palladium, copper, and gold, which have shown efficacy in other fluorination reactions. For instance, palladium-catalyzed cross-coupling reactions could be further explored to construct the carbon skeleton of ethyl 5,5,5-trifluoropent-2-enoate from readily available starting materials. The development of novel ligands that can fine-tune the electronic and steric properties of the metal center will be crucial in achieving high catalytic turnover numbers and excellent regioselectivity.

Organocatalysis presents another fertile ground for innovation. Chiral organocatalysts, such as bifunctional squaramides, have been successfully employed in the stereoselective synthesis of other fluorinated heterocycles. rsc.org Adapting these systems for the asymmetric synthesis of ethyl 5,5,5-trifluoropent-2-enoate could provide access to enantiomerically pure forms of the compound, which is often a critical requirement for biologically active molecules.

Integration into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry and microreactor technologies are rapidly emerging as powerful tools in chemical synthesis, offering significant advantages over traditional batch processes, especially for reactions involving hazardous reagents or intermediates. beilstein-journals.orgresearchgate.netmit.edu The synthesis of fluorinated compounds, which can be highly exothermic and may utilize toxic fluorinating agents, is particularly well-suited for these technologies. beilstein-journals.orgdurham.ac.ukresearchgate.net

The integration of the synthesis of ethyl 5,5,5-trifluoropent-2-enoate into continuous flow systems can lead to:

Enhanced Safety: The small reaction volumes within microreactors minimize the risks associated with handling reactive intermediates and energetic reactions. beilstein-journals.orgdurham.ac.uk

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivities. mit.eduresearchgate.net

Reduced Reaction Times: Reactions in flow can often be completed in significantly shorter times compared to batch methods. acs.org

Facilitated Scale-up: Scaling up production in a flow system is typically more straightforward than in batch, involving running the system for longer periods or using parallel reactors.

Exploration of New Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. benthamdirect.com The application of these principles to the synthesis of ethyl 5,5,5-trifluoropent-2-enoate and its derivatives is a significant area for future exploration.

Researchers are investigating the design of novel cascade sequences that can rapidly assemble the trifluoropentenoate framework. For example, a cascade reaction could involve a Michael addition of a trifluoromethyl nucleophile to an appropriate acceptor, followed by an in-situ elimination or rearrangement to generate the α,β-unsaturated ester. Visible-light-induced radical cascade reactions have also shown promise for the synthesis of other trifluoromethylated compounds and could be adapted for this purpose. nih.gov

Multicomponent reactions involving fluorinated building blocks are also gaining traction. benthamdirect.comingentaconnect.com A potential MCR for the synthesis of derivatives of ethyl 5,5,5-trifluoropent-2-enoate could involve the reaction of a trifluoromethyl-containing component, an aldehyde, an amine, and a suitable C2-synthon in a one-pot process. The development of such MCRs would significantly streamline the synthesis of libraries of related compounds for screening in drug discovery and materials science. Four-component radical cascade trifluoromethylation reactions have been reported for other alkenes, providing a potential template for future research. dntb.gov.uaresearchgate.net

Sustainable and Biocatalytic Approaches in Fluorinated Ester Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing environmental impact. researchgate.net For the synthesis of ethyl 5,5,5-trifluoropent-2-enoate, this translates to the use of more environmentally benign reagents, solvents, and catalysts.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and selective alternative to traditional chemical methods. nih.gov Lipases, for instance, are well-known for their ability to catalyze the synthesis of esters under mild conditions. acs.org Research into identifying or engineering lipases that can efficiently catalyze the esterification step in the synthesis of ethyl 5,5,5-trifluoropent-2-enoate could lead to a greener and more efficient process.

Q & A

Q. What are the common synthetic routes for Ethyl 5,5,5-trifluoropent-2-enoate?

Methodological Answer: Ethyl 5,5,5-trifluoropent-2-enoate is synthesized via strategies leveraging the reactivity of its trifluoromethyl group and α,β-unsaturated ester moiety. Key approaches include:

- Esterification of 5,5,5-trifluoropent-2-enoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid), followed by purification via distillation .

- Cross-coupling reactions involving trifluoromethyl-containing precursors and ethyl acrylate derivatives, using palladium catalysts to form the α,β-unsaturated ester backbone .

- Fluorination of pre-formed pentenoate esters using SF₄ or other fluorinating agents, though this requires careful control of reaction conditions to avoid over-fluorination .

Optimization typically focuses on yield (reported 60–85%) and stereochemical control, monitored by GC-MS or NMR.

Q. How is the structure of Ethyl 5,5,5-trifluoropent-2-enoate characterized?

Methodological Answer: Structural confirmation relies on:

- NMR spectroscopy :

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 183.1 (C₇H₁₀F₃O₂⁺) .

- Collision cross-section (CCS) data : Predicted CCS values for [M+H]⁺ (132.7 Ų) and [M+Na]⁺ (138.2 Ų) aid in ion mobility spectrometry .

Discrepancies in reported molecular formulas (e.g., C₅H₅F₃O₂ vs. C₇H₉F₃O₂) highlight the need to verify structural assignments with high-resolution MS .

Q. What are the key physicochemical properties of Ethyl 5,5,5-trifluoropent-2-enoate?

Methodological Answer: Critical properties include:

- Molecular weight : 182.14 g/mol (C₇H₉F₃O₂) .

- Solubility : Miscible with polar aprotic solvents (e.g., DMF, DMSO); limited solubility in water due to the CF₃ group .

- Stability : Hydrolysis-prone under basic conditions; store at 2–8°C in inert atmospheres .

- Purity : ≥95% by GC analysis, verified using trifluoromethyl-specific detectors .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of Ethyl 5,5,5-trifluoropent-2-enoate?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The α,β-unsaturated ester and CF₃ group lower LUMO energy, enhancing Michael addition reactivity .

- Molecular dynamics simulations : Model solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize conditions for regioselective additions .

- Collision cross-section validation : Compare experimental CCS values (e.g., 132.7 Ų for [M+H]⁺) with simulated trajectories to refine conformational models .

Q. What strategies optimize stereoselectivity in reactions involving Ethyl 5,5,5-trifluoropent-2-enoate?

Methodological Answer:

- Chiral catalysts : Use Ru(II)- or Rh(I)-based complexes for asymmetric hydrogenation of the α,β-unsaturated ester, achieving enantiomeric excess (ee) >90% .

- Solvent engineering : Polar solvents (e.g., MeCN) stabilize transition states in Diels-Alder reactions, improving endo/exo selectivity .

- Substituent effects : Compare with analogs (e.g., Ethyl 4,4,4-trifluorobutenoate) to assess how chain length impacts stereochemical outcomes (Table 1) .

Q. Table 1. Comparative Reactivity of Trifluoromethyl Esters

| Compound | Chain Length | Stereoselectivity (ee%) |

|---|---|---|

| Ethyl 5,5,5-trifluoropent-2-enoate | C5 | 85–92% |

| Ethyl 4,4,4-trifluorobutenoate | C4 | 70–78% |

Q. How does the trifluoromethyl group influence electronic properties?

Methodological Answer:

- Electron-withdrawing effect : The CF₃ group decreases electron density at the β-carbon (confirmed by NBO analysis), enhancing susceptibility to nucleophilic attack .

- Hammett substituent constants : σₚ values for CF₃ (σₚ = 0.88) predict reaction rates in SN2 mechanisms .

- Comparative studies : Replace CF₃ with CH₃ or Cl to quantify its impact on reaction thermodynamics (ΔΔG ≈ 3–5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.